molecular formula C17H22N2O5 B11999137 Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate

Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate

Cat. No.: B11999137
M. Wt: 334.4 g/mol
InChI Key: WMDGBPIDQBFOTA-UHFFFAOYSA-N
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Description

Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a tetrahydrofuran ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Tetrahydrofuran Derivative: The starting material, tetrahydrofuran, is reacted with formaldehyde and an amine to form the tetrahydro-2-furanylmethylamine derivative.

    Acylation Reaction: The tetrahydro-2-furanylmethylamine is then acylated using oxalyl chloride to form the corresponding acyl chloride intermediate.

    Amidation: This intermediate is reacted with 4-aminobenzoic acid to form the amide linkage.

    Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with propanol to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products include various oxidized forms of the tetrahydrofuran ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: New compounds where the ester group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate can be used as a building block for more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its amide and ester functionalities. It may also serve as a model compound for studying the metabolism of similar structures.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, particularly in the field of polymers and coatings. Its ester and amide groups provide sites for further chemical modification, allowing for the creation of tailored materials.

Mechanism of Action

The mechanism by which Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The tetrahydrofuran ring and amide linkage are likely involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate: Similar structure but with a methyl ester instead of a propyl ester.

    Ethyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate: Similar structure with an ethyl ester.

    Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate: Similar structure with a butyl ester.

Uniqueness

Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological targets. The propyl group may provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

propyl 4-[[2-oxo-2-(oxolan-2-ylmethylamino)acetyl]amino]benzoate

InChI

InChI=1S/C17H22N2O5/c1-2-9-24-17(22)12-5-7-13(8-6-12)19-16(21)15(20)18-11-14-4-3-10-23-14/h5-8,14H,2-4,9-11H2,1H3,(H,18,20)(H,19,21)

InChI Key

WMDGBPIDQBFOTA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2

Origin of Product

United States

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